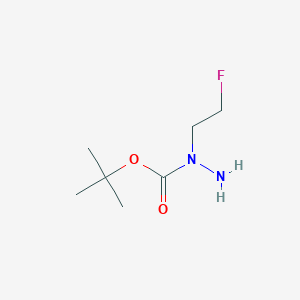

N-(2-fluoroethyl)(tert-butoxy)carbohydrazide

Description

N-(2-Fluoroethyl)(tert-butoxy)carbohydrazide is a carbohydrazide derivative characterized by a tert-butoxycarbonyl (Boc) group and a 2-fluoroethyl substituent. The molecular formula of the difluoro analog is C₇H₁₄F₂N₂O₂, with a molecular weight of 196.2 g/mol and predicted collision cross-section (CCS) values ranging from 138.3–147.5 Ų depending on adduct formation . The fluorine atoms in the ethyl group likely enhance lipophilicity and metabolic stability compared to non-fluorinated analogs, a common strategy in medicinal chemistry .

Properties

IUPAC Name |

tert-butyl N-amino-N-(2-fluoroethyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15FN2O2/c1-7(2,3)12-6(11)10(9)5-4-8/h4-5,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVBIBGHJEVVIAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCF)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluoroethyl)(tert-butoxy)carbohydrazide typically involves the reaction of tert-butyl carbazate with 2-fluoroethyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluoroethyl)(tert-butoxy)carbohydrazide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: It can be reduced to form hydrazine derivatives or other reduced products.

Substitution: The fluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce hydrazine derivatives. Substitution reactions can result in the formation of various substituted carbohydrazides.

Scientific Research Applications

Chemistry

- Building Block for Complex Molecules : N-(2-fluoroethyl)(tert-butoxy)carbohydrazide is employed as a reagent in organic synthesis, facilitating the creation of more complex molecular structures.

- Reagent in Organic Reactions : The compound participates in various organic reactions, including oxidation, reduction, and substitution reactions. It can be oxidized to form oxides or other derivatives and reduced to yield hydrazine derivatives.

Biology

- Enzyme Mechanism Studies : This compound is utilized to investigate enzyme mechanisms and biological pathways. Its ability to form covalent bonds with nucleophilic sites on target molecules makes it a useful probe for studying enzyme activity.

- Pharmacological Research : this compound has been studied for its interactions with biological receptors and its potential therapeutic effects. For instance, it can influence the activity of nicotinic acetylcholine receptors, which are significant in pharmacological studies related to addiction and CNS disorders .

Industry

- Intermediate in Pharmaceutical Synthesis : The compound serves as an intermediate in the production of various pharmaceuticals and agrochemicals. Its versatility allows for modifications that can lead to the development of new therapeutic agents.

- Specialty Chemicals Production : In industrial settings, this compound is used in the synthesis of specialty chemicals that require specific functional groups for desired properties.

Case Study 1: Pharmacological Properties

Research has demonstrated that this compound exhibits significant pharmacological activities when tested against various biological targets. For example, studies on its interaction with nicotinic acetylcholine receptors have shown promise for potential therapeutic applications in treating addiction .

Case Study 2: Synthesis of Radiotracers

In a study focused on radiochemistry, this compound was used as a precursor for synthesizing fluorine-18 labeled compounds for positron emission tomography (PET). The compound's ability to incorporate fluorine into biologically relevant structures enhances imaging capabilities in medical diagnostics.

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Chemistry | Building block for complex molecules | Facilitates synthesis of diverse organic compounds |

| Biology | Enzyme mechanism studies | Useful probe for investigating enzyme activity |

| Industry | Intermediate in pharmaceuticals | Key role in developing new therapeutic agents |

| Radiochemistry | Precursor for PET tracers | Enhances imaging capabilities with fluorine-18 labeling |

Mechanism of Action

The mechanism of action of N-(2-fluoroethyl)(tert-butoxy)carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group can form covalent bonds with nucleophilic sites on the target molecules, leading to inhibition or modulation of their activity. The tert-butoxy group provides steric hindrance, which can influence the binding affinity and selectivity of the compound.

Comparison with Similar Compounds

Research Findings and Structure-Activity Relationships (SAR)

- Fluorine Substitution: The 2-fluoroethyl group in the target compound likely reduces metabolic oxidation compared to non-fluorinated analogs, as seen in related fluorinated pharmaceuticals .

- Electron-Withdrawing Groups : Analogs with tosyl () or nitro groups () show enhanced bioactivity, suggesting electron-deficient aromatic systems improve target engagement .

- Steric Effects : Bulky substituents (e.g., tert-butyl in ) enhance stability but may reduce solubility, necessitating formulation optimization .

Biological Activity

N-(2-fluoroethyl)(tert-butoxy)carbohydrazide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structure and Properties

The compound features a fluoroethyl group that enhances its lipophilicity and biological availability, while the tert-butoxy group provides steric hindrance, potentially influencing binding affinity to biological targets. The presence of fluorine is often associated with increased metabolic stability and altered pharmacokinetics, which can enhance the efficacy of therapeutic agents.

This compound interacts with specific molecular targets, such as enzymes or receptors. The fluoroethyl group can form covalent bonds with nucleophilic sites on target molecules, leading to inhibition or modulation of their activity. This mechanism is crucial for its potential applications in drug development.

Anticancer Activity

Research indicates that compounds containing fluorinated moieties exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results in inhibiting tumor growth in various cancer cell lines. A study demonstrated that a related compound exhibited an IC50 value of 45.2 µM against U87 glioblastoma cells, indicating moderate cytotoxicity compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

Fluorinated compounds have also been evaluated for their antimicrobial properties. In a study assessing the minimum inhibitory concentrations (MIC) of various fluorinated derivatives, compounds similar to this compound displayed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The observed MIC values ranged from 16 µM to 128 µM, suggesting a potential role as antimicrobial agents .

Table 1: Biological Activity Summary

| Activity | Cell Line/Organism | IC50/MIC (µM) | Reference |

|---|---|---|---|

| Anticancer | U87 glioblastoma | 45.2 ± 13.0 | |

| Antimicrobial | S. aureus | 32 | |

| Antimicrobial | E. coli | 64 |

Case Study: Antitumor Effects

In an experimental study involving animal models, this compound was administered to evaluate its antitumor effects. Results indicated a significant reduction in tumor size compared to control groups, highlighting its potential as an effective anticancer agent. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival .

Q & A

Basic: What synthetic methodologies are recommended for N-(2-fluoroethyl)(tert-butoxy)carbohydrazide?

Answer: The compound can be synthesized via aqueous zinc-mediated addition reactions , as demonstrated for structurally similar carbohydrazide derivatives. Key steps include:

- Reacting tert-butoxycarbonyl-protected hydrazides with halogenated precursors (e.g., 2-fluoroethyl bromide) in a THF/water biphasic system .

- Using KHPO as a base and Zn as a reducing agent to facilitate coupling, achieving yields of 77–99% under optimized molar ratios (e.g., 2:1 hydrazide-to-alkylating agent) .

- Purification via column chromatography or recrystallization, confirmed by H/C NMR and elemental analysis .

Basic: How is this compound characterized for structural confirmation?

Answer: Use a combination of analytical techniques:

- H NMR : Identify tert-butyl protons (δ 1.43–1.52 ppm) and fluorine-coupled ethyl signals (δ 4.5–5.5 ppm for CHF) .

- Elemental analysis : Verify C, H, N percentages (e.g., theoretical C: 57.22%, H: 7.06%, N: 7.85% for analogs) .

- HRMS : Confirm molecular ion peaks (e.g., [M+Na] at m/z 375.1892 for related compounds) .

Basic: What are the stability and storage requirements for this compound?

Answer:

- Thermal stability : Stable below 373 K, with decomposition ratios <50% after 20 minutes at 373–428 K. Decomposition products include CO and NO under combustion .

- Storage : Store in a cool, dry environment (<25°C) away from incompatible materials (e.g., strong oxidizers). Use inert gas (N) purging for long-term stability .

Advanced: How can researchers design experiments to study its reactivity with transition metals or radionuclides?

Answer:

- Kinetic studies : Monitor reactions in perchloric acid solutions using UV-Vis spectrophotometry to track redox behavior (e.g., interaction with Tc(VII) or Pu(IV) ions) .

- Mechanistic analysis : Compare rate constants (e.g., ) under varying pH and temperature to differentiate ligand substitution vs. redox pathways .

- Competitive assays : Test against hydrazine derivatives to assess relative reducing efficiency in simulated nuclear waste conditions .

Advanced: How to address contradictions in reported decomposition rates or catalytic activity?

Answer:

- Variable control : Standardize experimental conditions (e.g., pH, ionic strength, catalyst presence) to isolate decomposition pathways. For example, reports decomposition rates at 373–428 K, but conflicting data may arise from uncontrolled humidity .

- Computational modeling : Use DFT calculations to predict activation energies for thermal degradation or ligand-metal binding affinities .

- Reproducibility protocols : Validate findings across multiple analytical setups (e.g., TGA for decomposition, HPLC for purity checks) .

Advanced: What methodologies evaluate its potential as a bioreductive agent or polymer conjugate in drug delivery?

Answer:

- Polymer conjugation : Attach to water-soluble polymers (e.g., PEG or HPMA) via terminal carboxyl groups. Assess inhibitory activity against enzymes like cathepsin K using kinetic assays ( ~10–10 Ms) .

- Cellular internalization : Track lysosomal trafficking in synovial fibroblasts using fluorescently labeled conjugates. Compare uptake rates (e.g., ST-PHPMA-I vs. mPEG-I) .

- Toxicity profiling : Conduct in vitro cytotoxicity assays (e.g., IC in cancer cell lines) and in vivo pharmacokinetics in rodent models .

Advanced: How to optimize its application as a corrosion inhibitor for carbon steel in industrial systems?

Answer:

- Electrochemical testing : Use polarization resistance and EIS to measure inhibition efficiency in simulated boiler water. Compare with hydrazine derivatives .

- Dosage optimization : Determine the molar ratio of carbohydrazide-to-O (e.g., 0.5:1 theoretical, with excess for practical use) and evaluate under 87.8–176.7°C .

- Surface analysis : Perform SEM/EDS post-exposure to identify passivation layers (e.g., FeO formation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.